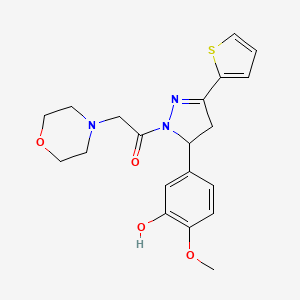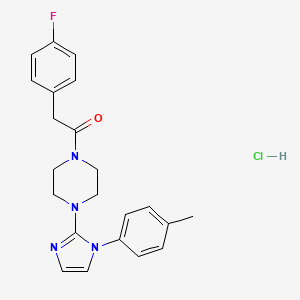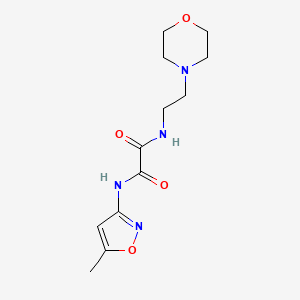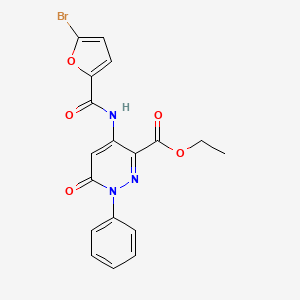
1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
- Synthesis of similar compounds, including 4-Methoxyphenyl-[5-methyl-6-(2-(4-morpholinyl)-ethyl)-6H-thieno[2,3-b]pyrrol-4-yl)phenylmethanone, has been achieved using methods like the Fischer-analogue cyclication (Binder et al., 1991). This showcases the process of creating complex compounds incorporating thiophene and morpholino groups.
Antimicrobial Activity
- Schiff bases synthesized using thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes, closely related to the target compound, have shown significant antimicrobial activity (Puthran et al., 2019). This highlights the potential of similar compounds in combating microbial infections.
Potential in Drug Design
- Certain pyrazoline-based thiazolidin-4-one derivatives, structurally akin to the target compound, have exhibited promising properties as anti-cancer and HIV agents (Patel et al., 2013). This suggests the potential use of the target compound in drug discovery.
PET Imaging in Parkinson's Disease
- Compounds similar to the target compound, like HG-10-102-01, have been synthesized for potential PET imaging in Parkinson's disease, indicating the utility of such compounds in medical diagnostics (Wang et al., 2017).
Enzyme Inhibitory Activities
- Thiophene-based compounds, related to the target compound, have been evaluated for inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase (Cetin et al., 2021). This could have implications in the treatment of diseases like Alzheimer's.
Chemical Reactivity Studies
- Research on methoxy 4-o-aryl quinolines, which share structural similarities with the target compound, has provided insights into chemical reactivity and potential drug design improvements (Teffera et al., 2008).
Corrosion Inhibition
- Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors in hydrochloric acid solutions (Yadav et al., 2015). This suggests possible industrial applications for similar compounds.
Potential in Treating Respiratory Diseases
- Heterocycle compounds structurally related to the target have been examined for treating conditions like children's bronchial pneumonia (Ding & Zhong, 2022), indicating potential therapeutic uses.
Propiedades
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-18-5-4-14(11-17(18)24)16-12-15(19-3-2-10-28-19)21-23(16)20(25)13-22-6-8-27-9-7-22/h2-5,10-11,16,24H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTLBVJEZZPGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)
![1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861600.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)



![3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride](/img/structure/B2861606.png)


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861614.png)


![1-(Furan-3-yl)-2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2861617.png)
![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)